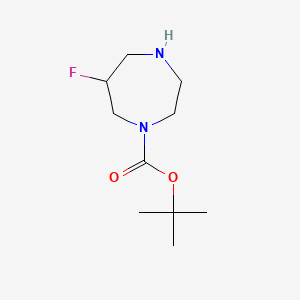

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate typically involves the reaction of 6-fluoro-1,4-diazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to modify the diazepane ring or the ester group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 6-fluoro-1,4-diazepane-1-carboxylic acid.

Reduction: Reduced forms of the diazepane ring or the ester group.

Applications De Recherche Scientifique

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The fluorine atom may play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring provides structural stability and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: Contains an additional fluorine atom, potentially altering its reactivity and interactions.

Uniqueness

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to non-fluorinated or differently fluorinated analogs.

Activité Biologique

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom at the 6-position of the diazepane ring enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H18FN2O2, with a molecular weight of approximately 236.73 g/mol. The compound features a six-membered diazepane ring containing two nitrogen atoms, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈FN₂O₂ |

| Molecular Weight | 236.73 g/mol |

| Functional Groups | Diazepane, Carboxylate |

| Fluorine Position | 6 |

The mechanism of action of this compound involves its interaction with specific biological targets. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to receptors involved in neurotransmission and other biological pathways. Research indicates that modifications at the 6-position can enhance interactions with various receptors, potentially leading to anxiolytic or sedative effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anxiolytic and Sedative Effects

- Compounds related to diazepanes are known for their anxiolytic properties. Studies suggest that this compound may exhibit similar effects due to its structural characteristics.

2. Anticoagulant Properties

- Derivatives of diazepanes have shown potential as anticoagulants by acting as inhibitors of factor Xa in blood coagulation pathways. This suggests that this compound may have applications in treating thrombotic disorders.

3. Anti-inflammatory Activity

- Research indicates that compounds derived from diazepanes can exhibit anti-inflammatory effects. For instance, studies involving related structures have shown efficacy in reducing inflammation in models of acute pancreatitis and arthritis .

Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

Study 1: Anxiolytic Effects

A study evaluating the anxiolytic effects of diazepane derivatives found that modifications at the 6-position significantly enhanced binding affinity to GABA receptors, suggesting that this compound could be an effective anxiolytic agent .

Study 2: Anticoagulant Activity

In vitro assays demonstrated that certain diazepane derivatives inhibited factor Xa activity effectively. This compound showed promise in this regard, indicating potential for development as an anticoagulant drug.

Study 3: Anti-inflammatory Properties

A recent investigation into related compounds revealed significant reductions in inflammatory markers in animal models treated with diazepane derivatives. The findings support further exploration of this compound for inflammatory conditions .

Propriétés

IUPAC Name |

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13/h8,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGBADRUJJHIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.